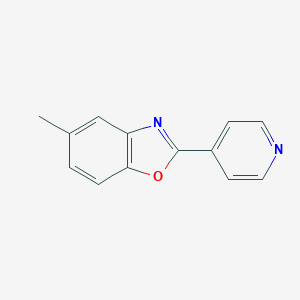

5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole, also known as PBOX-15, is a synthetic compound that has shown promising results in scientific research. PBOX-15 belongs to the benzoxazole family and has been studied for its potential applications in cancer treatment.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

- Antimicrobial and Antioxidant Activities: Derivatives of 5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole have been synthesized and evaluated for their antimicrobial activity against various human pathogenic microorganisms and antioxidant activity. These derivatives showed notable antibacterial activity against Gram-positive bacteria and remarkable antioxidant activity (Tay et al., 2022).

Molecular Docking and Biological Evaluation

- Antimicrobial, Antioxidant, and Antitubercular Activities: Novel derivatives of 5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole were synthesized and assessed for their antimicrobial, antioxidant, and antitubercular activities. These compounds displayed a wide range of activities, with some showing excellent docking scores and promising antitubercular results (Fathima et al., 2021).

Structural Analysis and Coordination Behavior

- Structural Analysis of Complexes: The synthesis and analysis of complexes involving 5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole derivatives have been conducted. These studies include X-ray diffraction analysis and ab initio calculations, providing insights into the structural and coordination behavior of these complexes (Garza-Ortiz et al., 2013).

Excited State Intramolecular Proton Transfer

- Excited State Proton Transfer in Chemosensors: Computational studies have been performed on derivatives of 5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole, examining their role in excited state intramolecular proton transfer. These studies are significant for understanding the fluorescence-based sensing of metal cations (Karsili et al., 2016).

Synthesis and Antifungal Activity

- Antifungal Activities of Triazole Derivatives: Research on novel 1,2,4-triazole derivatives containing 5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole moieties has been conducted, revealing moderate to high antifungal activities against various phytopathogens (Bai et al., 2020).

Cytotoxic Activity of Complexes

- Cytotoxic Activity of Carbohydrate Complexes: Carbohydrate-containing pyridyl triazole ligands with 5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole derivatives have been synthesized and tested for cytotoxic activity on different cell lines. These studies are crucial for understanding their potential use in cancer research (Deepthi et al., 2012).

Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole might also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad spectrum of interactions with biological targets.

Biochemical Pathways

Related compounds such as indole derivatives have been shown to influence a variety of biological pathways

Result of Action

Related compounds have been shown to exhibit a range of biological activities, suggesting that 5-methyl-2-(pyridin-4-yl)-1,3-benzoxazole may also have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

5-methyl-2-pyridin-4-yl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-9-2-3-12-11(8-9)15-13(16-12)10-4-6-14-7-5-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVASGJCZLEKKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-chloro-4-[4-(trifluoroacetyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B370443.png)

![N-(4-{4-[(3,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}phenyl)pyridine-3-carboxamide](/img/structure/B370444.png)

![Ethyl 3-[(2-methoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B370445.png)

![3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B370447.png)

![N-{3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}pyridine-3-carboxamide](/img/structure/B370448.png)

![N-{3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B370450.png)

![N-{3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B370453.png)

![5-bromo-N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B370455.png)

![N-{3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B370456.png)

![N-{3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B370458.png)

![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]pentanamide](/img/structure/B370493.png)

![2-(4-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B370501.png)

![N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B370541.png)